Galbacin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-[(2S,3S,4S,5S)-5-(1,3-benzodioxol-5-yl)-3,4-dimethyloxolan-2-yl]-1,3-benzodioxole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O5/c1-11-12(2)20(14-4-6-16-18(8-14)24-10-22-16)25-19(11)13-3-5-15-17(7-13)23-9-21-15/h3-8,11-12,19-20H,9-10H2,1-2H3/t11-,12-,19-,20-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFUXQRHAJWXPGP-HIGYNYDNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(OC1C2=CC3=C(C=C2)OCO3)C4=CC5=C(C=C4)OCO5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H](O[C@@H]1C2=CC3=C(C=C2)OCO3)C4=CC5=C(C=C4)OCO5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
528-64-3 | |
| Record name | Galbacin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000528643 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GALBACIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51RT426L5S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Antimicrobial Activity Spectrum of Galbacin
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of late 2025, detailed studies on the antimicrobial spectrum of Galbacin are not extensively available in the public scientific literature. This guide, therefore, provides a comprehensive framework and illustrative methodologies for characterizing the antimicrobial profile of a novel compound, using this compound as a representative example. The quantitative data and signaling pathways presented herein are hypothetical and serve as a template for future research.
Introduction to this compound
This compound is a naturally occurring lignan found in various plant species. While its chemical properties have been described, its potential as an antimicrobial agent remains an area of active investigation. This document outlines the essential experimental protocols and data presentation formats required to thoroughly characterize the antimicrobial spectrum of a compound such as this compound.
Quantitative Antimicrobial Activity
A critical step in evaluating a new antimicrobial agent is to determine its potency against a diverse panel of clinically relevant microorganisms. This is typically achieved through the determination of the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism after overnight incubation.
Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) of this compound against a Panel of Bacterial Strains
| Bacterial Strain | Gram Stain | Type | MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | Cocci | 8 |
| Streptococcus pneumoniae | Gram-positive | Cocci | 16 |
| Enterococcus faecalis | Gram-positive | Cocci | 32 |
| Escherichia coli | Gram-negative | Rod | 64 |
| Pseudomonas aeruginosa | Gram-negative | Rod | >128 |
| Klebsiella pneumoniae | Gram-negative | Rod | 64 |
Table 2: Hypothetical Minimum Inhibitory Concentration (MIC) of this compound against a Panel of Fungal Strains
| Fungal Strain | Type | MIC (µg/mL) |
| Candida albicans | Yeast | 32 |
| Aspergillus fumigatus | Mold | >128 |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Protocol:
-
Preparation of Bacterial/Fungal Inoculum:
-
Isolate three to five morphologically similar colonies from an 18-24 hour agar plate.
-
Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the this compound stock solution in a 96-well microtiter plate containing the appropriate sterile broth to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared inoculum to each well of the microtiter plate containing the this compound dilutions.
-
Include a positive control (inoculum without this compound) and a negative control (broth without inoculum).
-
Incubate the plates at 35-37°C for 16-20 hours for bacteria or as appropriate for fungi.
-
-
Interpretation of Results:
-
The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) in the wells.
-
Time-Kill Kinetics Assay
Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
Protocol:
-
Inoculum Preparation:
-
Prepare a standardized inoculum of the test organism as described for the MIC assay.
-
-
Assay Setup:
-
In sterile tubes or flasks, add the bacterial inoculum to broth containing this compound at concentrations corresponding to multiples of the predetermined MIC (e.g., 1x, 2x, 4x MIC).
-
Include a growth control tube containing the inoculum without this compound.
-
-
Sampling and Viable Cell Counting:
-
Incubate all tubes at 35-37°C with agitation.
-
At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions of the aliquots in sterile saline or broth.
-
Plate the dilutions onto appropriate agar plates.
-
Incubate the plates overnight and count the number of colony-forming units (CFU/mL).
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL versus time for each this compound concentration and the growth control.
-
A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum. A bacteriostatic effect is characterized by the inhibition of further growth without a significant reduction in the initial inoculum.
-
Visualizations
Experimental Workflow
Preliminary Cytotoxicity Screening of Galbanic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary cytotoxicity screening of Galbanic Acid, a natural sesquiterpene coumarin that has demonstrated significant anticancer properties. This document outlines the cytotoxic effects of Galbanic Acid on various cancer cell lines, details the experimental protocols for assessing its activity, and visualizes the key signaling pathways involved in its mechanism of action.
Data Presentation: Cytotoxic Activity of Galbanic Acid
Galbanic Acid has been shown to exhibit cytotoxic effects across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, have been determined in several studies. The following table summarizes the reported IC50 values for Galbanic Acid in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| H460 | Non-Small Cell Lung Carcinoma | 75 | |
| OVCAR-3 | Ovarian Epithelial Carcinoma | 37 | |
| U87 | Glioblastoma | 250 (after 24h) | |
| MDA-MB-231 | Breast Cancer | 48.7 (µg/mL) | |
| MCF-7 | Breast Cancer | 56.6 (µg/mL) |
Experimental Protocols
The following are detailed methodologies for key experiments commonly employed in the cytotoxicity screening of Galbanic Acid.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell lines
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Galbanic Acid
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other solubilizing agent
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate the plates overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Galbanic Acid in the growth medium. Remove the old medium from the wells and add 100 µL of the diluted Galbanic Acid solutions. Include untreated cells as a negative control and a vehicle control (medium with the same concentration of solvent used to dissolve Galbanic Acid, e.g., DMSO).
-
Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 490-570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value can be determined by plotting the percentage of cell viability against the concentration of Galbanic Acid and fitting the data to a dose-response curve.
Apoptosis Detection (Caspase Activity Assay)
Caspases are a family of proteases that play a crucial role in programmed cell death (apoptosis). Measuring the activity of key executioner caspases, such as caspase-3 and caspase-7, provides a quantitative assessment of apoptosis induction.
Materials:
-
Treated and untreated cancer cells
-
Cell lysis buffer
-
Caspase substrate (e.g., DEVD-pNA for colorimetric assay or DEVD-AMC for fluorometric assay)
-
Reaction buffer
-
96-well plates
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Cell Lysate Preparation:
-
For adherent cells, wash with PBS and then add cell lysis buffer.
-
For suspension cells, centrifuge to pellet the cells, wash with PBS, and then resuspend in cell lysis buffer.
-
Incubate the cell lysates on ice for 10-30 minutes.
-
Centrifuge the lysates to pellet the cell debris and collect the supernatant containing the proteins.
-
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., Bradford or BCA assay) to ensure equal protein loading for the caspase activity measurement.
-
Caspase Activity Measurement:
-
In a 96-well plate, add a specific amount of protein lysate (e.g., 50-200 µg) to each well.
-
Add the reaction buffer containing the caspase substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours
-
Methodological & Application
Galbacin and Tetrahydrofuran Lignans: Application Notes and Protocols for Therapeutic Research
For researchers, scientists, and drug development professionals.
Introduction
Galbacin is a naturally occurring tetrahydrofuran lignan found in plants such as Saururus chinensis and Aristolochia holostylis.[1] While specific therapeutic data on this compound is limited in publicly available literature, its structural classification as a tetrahydrofuran lignan places it within a class of compounds known for a wide range of pharmacological activities. This document provides an overview of the potential therapeutic applications of this compound by drawing parallels with the well-studied activities of other tetrahydrofurofuranoid lignans (TFLs). The provided protocols are generalized methodologies for investigating these potential therapeutic effects.
Potential Therapeutic Applications of Tetrahydrofuran Lignans
Tetrahydrofurofuranoid lignans (TFLs), the class of compounds to which this compound belongs, have demonstrated significant therapeutic potential in preclinical studies. Their biological activities are primarily attributed to the modulation of key signaling pathways involved in inflammation, cancer, and allergic responses.[2][3]
Anti-inflammatory Activity
TFLs have been shown to exert potent anti-inflammatory effects by inhibiting pro-inflammatory signaling cascades. This makes them potential candidates for the development of treatments for various inflammatory conditions.[2][3]
Anticancer Activity
Several TFLs exhibit anticancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Their mechanism of action often involves the modulation of pathways critical for cancer cell survival and growth.[2][3]
Anti-allergic Activity
The inhibition of mast cell degranulation is another key therapeutic effect of TFLs, suggesting their potential use in the management of allergic reactions.[2][3]
Key Signaling Pathways Modulated by Tetrahydrofuran Lignans
The therapeutic effects of TFLs are linked to their ability to modulate several key intracellular signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action of compounds like this compound.
Caption: Key signaling pathways potentially modulated by this compound.
Quantitative Data Summary
| Compound Class | Assay | Target Cell/Model | Key Findings | Reference |
| Tetrahydrofurofuranoid Lignans (TFLs) | LPS-induced nitric oxide production | RAW 264.7 macrophages | Significant inhibition of NO production | [2] |
| TFLs | TNF-α, IL-6, and IL-1β secretion | LPS-stimulated macrophages | Dose-dependent reduction in cytokine levels | [2] |
| TFLs | Cell Viability (MTT Assay) | Various Cancer Cell Lines | Inhibition of cell proliferation | [3] |
| TFLs | Western Blot | Macrophages / Cancer Cells | Decreased phosphorylation of NF-κB, MAPK, and Akt | [2][3] |
Experimental Protocols
The following are generalized protocols for investigating the potential therapeutic activities of this compound, based on the known effects of TFLs.
Protocol 1: In Vitro Anti-inflammatory Activity Assessment
Objective: To determine the effect of this compound on the production of inflammatory mediators in macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS)
-
This compound (dissolved in DMSO)
-
Griess Reagent for nitric oxide (NO) assay
-
ELISA kits for TNF-α and IL-6
-
96-well cell culture plates
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO).
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Nitric Oxide Assay: After incubation, collect the cell supernatant. Determine the NO concentration using the Griess reagent according to the manufacturer's instructions.
-
Cytokine Measurement: Use the remaining supernatant to measure the levels of TNF-α and IL-6 using specific ELISA kits, following the manufacturer's protocols.
-
Data Analysis: Calculate the percentage inhibition of NO, TNF-α, and IL-6 production by this compound compared to the LPS-only treated group.
Caption: Workflow for in vitro anti-inflammatory assay.
Protocol 2: In Vitro Anticancer Activity Assessment
Objective: To evaluate the cytotoxic effect of this compound on a selected cancer cell line.
Materials:
-
Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Appropriate cell culture medium (e.g., RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
Procedure:
-
Cell Culture: Maintain the chosen cancer cell line in the appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control.
-
MTT Assay: After the treatment period, add MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value of this compound.
Caption: Workflow for in vitro anticancer activity assay.
Conclusion
While direct experimental data on this compound is scarce, its classification as a tetrahydrofuran lignan suggests a promising therapeutic potential, particularly in the areas of inflammation and cancer. The provided application notes and protocols, based on the known activities of related compounds, offer a foundational framework for initiating research into the pharmacological properties of this compound. Further investigation is warranted to elucidate its specific mechanisms of action and to validate its potential as a novel therapeutic agent.
References
Application Notes and Protocols for the Extraction of Galbacin from Piper kadsura
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piper kadsura, a member of the Piperaceae family, is a plant of significant interest in traditional medicine and modern drug discovery due to its rich phytochemical profile. Among its various constituents, the lignan Galbacin has garnered attention for its potential therapeutic properties. Lignans and neolignans are major chemical constituents isolated from P. kadsura and are known for their anti-inflammatory activities.[1] This document provides detailed protocols for the extraction and purification of this compound from Piper kadsura, based on established methodologies for isolating lignans from this plant species. The protocols are intended to serve as a comprehensive guide for researchers in natural product chemistry, pharmacology, and drug development.
While a specific protocol exclusively for this compound has not been detailed in the available literature, the methods outlined below are based on successful strategies for the separation of various lignans from Piper kadsura and are adaptable for the targeted isolation of this compound.
Data Presentation
The following table provides a template for researchers to record quantitative data during the extraction and purification process. As yields and purity can vary based on the specific batch of plant material and experimental conditions, it is crucial to maintain meticulous records for reproducibility.
| Extraction/Purification Step | Parameter | Value | Unit | Notes |
| Initial Extraction | Starting Plant Material Mass | g | Dried and powdered aerial parts | |
| Extraction Solvent | e.g., 80% Methanol | |||
| Solvent Volume | L | |||
| Extraction Time | hours | |||
| Extraction Temperature | °C | e.g., Room Temperature | ||
| Crude Extract Yield | g | |||
| Solvent Partitioning | n-Hexane Fraction Yield | g | ||
| Chloroform Fraction Yield | g | |||
| n-Butanol Fraction Yield | g | |||
| Chromatography (Column) | Stationary Phase | e.g., Silica Gel (230-400 mesh) | ||
| Mobile Phase | e.g., n-Hexane:EtOAc gradient | |||
| Fraction Containing this compound | Determined by TLC/HPLC analysis | |||
| Enriched Fraction Yield | g | |||
| Purification (Prep-HPLC/SFC) | Column Type | e.g., C18, Chiral | ||
| Mobile Phase/Modifier | ||||
| Flow Rate | mL/min | |||
| Detection Wavelength | nm | |||
| Final Yield of Pure this compound | mg | |||
| Purity of this compound | % | Determined by HPLC/NMR |
Experimental Protocols
The following protocols are derived from established methods for the extraction and isolation of lignans and neolignans from Piper kadsura.[2][3]
Protocol 1: General Extraction and Fractionation
This protocol is adapted from the general methodology for obtaining extracts rich in lignans from Piper kadsura.[2]
1. Plant Material Preparation:
-
Air-dry the aerial parts of Piper kadsura.
-
Grind the dried plant material into a fine powder.
2. Maceration and Extraction:
-
Macerate the powdered plant material (e.g., 3 kg) with 80% methanol (MeOH) at room temperature.
-
Perform the extraction twice to ensure maximum yield.
-
Filter the combined extracts to remove solid plant debris.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude methanol extract.
3. Solvent Partitioning:
-
Suspend the crude MeOH extract in distilled water.
-
Sequentially partition the aqueous suspension with solvents of increasing polarity:
-
n-hexane
-
Chloroform (CHCl₃)
-
n-butanol (n-BuOH)
-
-
Separate the layers and concentrate each fraction using a rotary evaporator to yield the respective solvent fractions. Lignans are typically found in the n-hexane and chloroform fractions.[2]
Protocol 2: Chromatographic Separation and Purification of Lignans
This protocol outlines the steps for isolating individual lignans from the enriched fractions obtained in Protocol 1. This is a crucial step where this compound would be separated from other compounds.
1. Silica Gel Column Chromatography:
-
Pack a glass column with silica gel (230-400 mesh) slurried in n-hexane.
-
Load the n-hexane or chloroform fraction onto the column.
-
Elute the column with a gradient of n-hexane and ethyl acetate (EtOAc), starting from a low polarity (e.g., 10:1 n-hexane:EtOAc) and gradually increasing the polarity.
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Combine fractions containing compounds with similar retention factors (Rf) or retention times.
2. Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
For further purification of fractions containing the target compound (this compound), employ preparative reversed-phase HPLC (Prep-RPLC).
-
A typical column for this purpose is a C18 column (e.g., 250 mm x 20 mm, 5 µm).
-
The mobile phase often consists of a gradient of water and methanol or acetonitrile.
-
Monitor the elution at a suitable UV wavelength (e.g., 254 nm or 280 nm) to detect the lignans.
-
Collect the peak corresponding to this compound.
3. (Optional) Preparative Supercritical Fluid Chromatography (Prep-SFC):
-
For complex mixtures of lignan diastereoisomers, Prep-SFC can be a powerful tool for separation.
-
This technique often utilizes chiral stationary phases to resolve stereoisomers.
-
The mobile phase typically consists of supercritical CO₂ with a modifier such as methanol or ethanol.
-
Optimization of backpressure, temperature, and modifier composition is crucial for achieving good separation.
Mandatory Visualizations
Experimental Workflow for this compound Extraction
Caption: Workflow for the extraction and purification of this compound.
Potential Signaling Pathway Affected by this compound (Anti-inflammatory)
Lignans from Piper species have been shown to possess anti-inflammatory properties, often by inhibiting the production of nitric oxide (NO).[4][5] The following diagram illustrates a plausible signaling pathway through which this compound may exert its anti-inflammatory effects, based on the known mechanisms of similar compounds.
Caption: Postulated anti-inflammatory signaling pathway of this compound.
References
- 1. Lignans as Pharmacological Agents in Disorders Related to Oxidative Stress and Inflammation: Chemical Synthesis Approaches and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review of lignans from 2019 to 2021: Newly reported compounds, diverse activities, structure-activity relationships and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Neolignans from Piper kadsura and their anti-neuroinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neolignans from Piper futokadsura and their inhibition of nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
